molecular formula C12H15NO3 B5234863 2-(N-ethylpropanamido)benzoic acid

2-(N-ethylpropanamido)benzoic acid

Cat. No.: B5234863
M. Wt: 221.25 g/mol
InChI Key: OVABPVHXACPPPK-UHFFFAOYSA-N
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Description

2-(N-ethylpropanamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylpropanamido group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylpropanamido)benzoic acid typically involves the reaction of benzoic acid with N-ethylpropanamide. The process can be carried out under reflux conditions using a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as manganese or cobalt naphthenates can be employed to facilitate the reaction. The product is then isolated and purified using standard industrial techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylpropanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can be used for bromination and sulfonation reactions, respectively.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or sulfonated benzoic acid derivatives.

Scientific Research Applications

2-(N-ethylpropanamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-ethylpropanamide: A simpler amide compound with similar structural features.

    Benzoic acid: The parent compound with a carboxylic acid group.

    N-ethylbenzamide: A related compound with an ethyl group attached to the amide nitrogen.

Uniqueness

2-(N-ethylpropanamido)benzoic acid is unique due to the presence of both the ethylpropanamido group and the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[ethyl(propanoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-11(14)13(4-2)10-8-6-5-7-9(10)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVABPVHXACPPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC)C1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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